tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxy group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and tert-butyl bromoacetate.
Formation of Intermediate: The initial step involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate.
Hydrolysis and Cyclization: The intermediate is then subjected to hydrolysis and cyclization under acidic conditions to yield the desired isoquinoline derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a fully saturated isoquinoline derivative.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Binding to Receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: It may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2-carboxylate: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate:
Tert-butyl 8-(bromomethyl)-3,4-dihydroisoquinoline-2-carboxylate: Contains a bromomethyl group instead of an ethyl group, which can significantly alter its reactivity and use in synthesis.
Uniqueness
Tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both the ethyl and hydroxy groups, which provide distinct chemical properties and potential for diverse applications. Its specific structure allows for targeted interactions in medicinal chemistry and materials science, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 8-ethyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-5-11-8-13(18)9-12-6-7-17(10-14(11)12)15(19)20-16(2,3)4/h8-9,18H,5-7,10H2,1-4H3 |
InChI Key |
CJVZZOSTIOCUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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